molecular formula C14H7ClF2N4O2 B050344 N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine CAS No. 162012-67-1

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Cat. No. B050344
CAS RN: 162012-67-1
M. Wt: 336.68 g/mol
InChI Key: CJOJDNRJDBWZKM-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative, which is a class of organic compounds with a bicyclic structure made of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. The presence of fluorine and nitro groups could indicate that this compound has potential biological activity, as these groups are often found in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline core, with the various substituents attached at the specified positions. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

As a nitrogen-containing aromatic compound, this molecule could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amine, and the aromatic ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the various substituents would likely make this compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Antiproliferative Efficacy in Colon Cancer Cells

This compound has shown significant antiproliferative efficacy in colon cancer cells . The compound, DW-8, had the highest anticancer efficacy and selectivity in the colorectal cancer cell lines, HCT116, HT29, and SW620 . It induced apoptosis by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .

Synthesis of Gefitinib

The compound is used in the synthesis of gefitinib , a drug used for the treatment of non-small cell lung carcinoma (NSCLC). An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in this protocol .

In-vitro Studies

The compound is designed for in-vitro studies, which are conducted outside of living organisms. These studies are crucial in understanding the biological properties of the compound.

Targeted Therapy in Cancer Treatment

The compound is a part of the family of tyrosine kinase inhibitors, which are target-oriented drugs . They play an important part in the modulation of growth factor signaling, making them effective in targeted cancer therapy .

Research in Drug Design and Synthesis

The compound is a part of a novel series of 4-anilinoquinazoline analogues . These analogues are being evaluated for their anticancer efficacy in human breast cancer and human colorectal cancer cell lines . This makes the compound a valuable asset in the field of drug design and synthesis.

Study of Cell Death Mechanisms

The compound is used to study the mechanisms of cell death . It helps in understanding how apoptosis is induced in cancer cells, which is crucial in the development of new cancer treatments .

Future Directions

The study of quinazoline derivatives is a very active area of research, particularly in the field of medicinal chemistry. Future research could involve the synthesis of this compound and testing of its biological activity, as well as the exploration of various synthetic routes and modifications to the structure .

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This inhibition disrupts the activation of the anti-apoptotic Ras signal transduction cascade .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase affects multiple downstream biochemical pathways. It disrupts the activation of the anti-apoptotic Ras signal transduction cascade , which plays a crucial role in cell proliferation and survival. This disruption can lead to the induction of apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

The compound is absorbed slowly after oral administration with a mean bioavailability of 60% . It undergoes extensive hepatic metabolism, predominantly by CYP3A4 . The elimination half-life is about 48 hours . Steady-state plasma concentrations are achieved within 10 days . It is extensively distributed throughout the body with a mean steady-state volume of distribution of 1400 L following intravenous administration .

Result of Action

The inhibition of EGFR tyrosine kinase by N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine can lead to a decrease in cell proliferation and an increase in apoptosis in cancer cells . This can result in a reduction in tumor size and potentially slow the progression of the disease.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility of the compound, which in turn can impact its bioavailability . Additionally, the presence of other medications metabolized by CYP3A4 could potentially affect the metabolism and elimination of the compound .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N4O2/c15-9-3-7(1-2-10(9)16)20-14-8-4-13(21(22)23)11(17)5-12(8)18-6-19-14/h1-6H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOJDNRJDBWZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442902
Record name N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

CAS RN

162012-67-1
Record name N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.